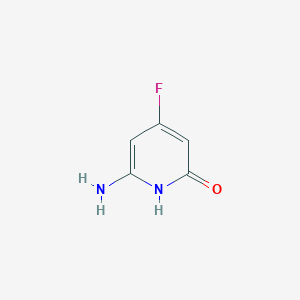
6-Amino-4-fluoropyridin-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-4-fluoropyridin-2-OL is a fluorinated pyridine derivative with the molecular formula C5H5FN2O This compound is of significant interest due to its unique chemical properties, which include the presence of both an amino group and a fluorine atom on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
For example, N-Ethyl-2,6-diamino-4-fluoropyridinium triflate can be synthesized from N-ethyl-2,4,6-trifluoropyridinium triflate by interaction with anhydrous ammonia gas in acetonitrile at 0°C .
Industrial Production Methods
Industrial production of 6-Amino-4-fluoropyridin-2-OL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of whole cells of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives has been explored as an alternative method for producing hydroxylated pyridines .
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-4-fluoropyridin-2-OL undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The fluorine atom can be reduced to form hydrogenated derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as hydroxide ions or ammonia.
Major Products Formed
The major products formed from these reactions include hydroxylated, aminated, and hydrogenated derivatives of this compound. These products can have different chemical and biological properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
6-Amino-4-fluoropyridin-2-OL has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-Amino-4-fluoropyridin-2-OL involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. For example, fluorinated pyridines have been shown to inhibit certain enzymes by binding to their active sites and preventing substrate access .
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoropyridin-2-ol: Similar in structure but lacks the amino group, which affects its reactivity and applications.
4-Amino-3,5-dichloro-6-fluoropyridin-2(1H)-one: Contains additional chlorine atoms, which can influence its chemical properties and biological activity.
Uniqueness
6-Amino-4-fluoropyridin-2-OL is unique due to the combination of the amino and fluorine groups on the pyridine ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C5H5FN2O |
|---|---|
Peso molecular |
128.10 g/mol |
Nombre IUPAC |
6-amino-4-fluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H5FN2O/c6-3-1-4(7)8-5(9)2-3/h1-2H,(H3,7,8,9) |
Clave InChI |
NUUJKVQUQYYUIO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(NC1=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


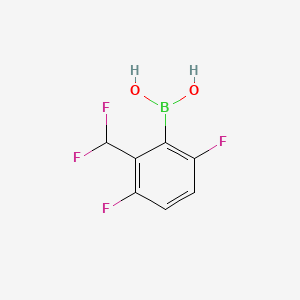
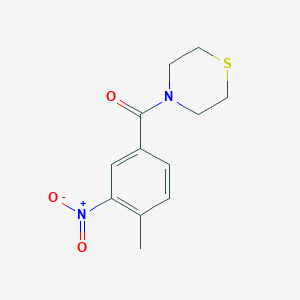

![(4R,8S)-8-(2-Bromophenyl)-4-butylhexahydro-[1,3,2]oxazaborolo[2,3-B][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B14027312.png)
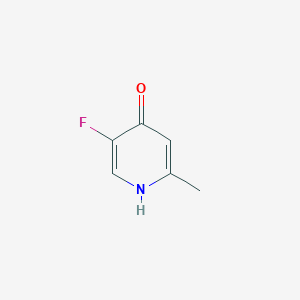
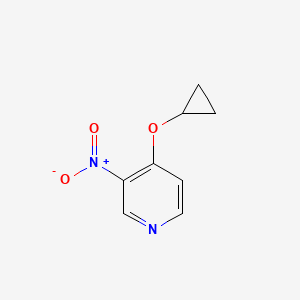

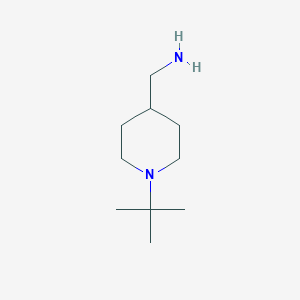
![tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate](/img/structure/B14027349.png)

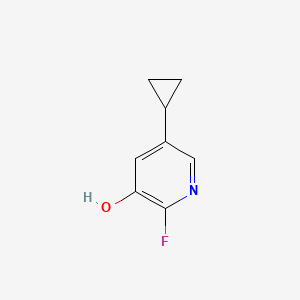
![4',6-Dimethyl-[1,1'-biphenyl]-3-ol](/img/structure/B14027361.png)

![(E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one](/img/structure/B14027382.png)
